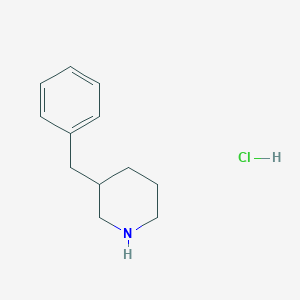

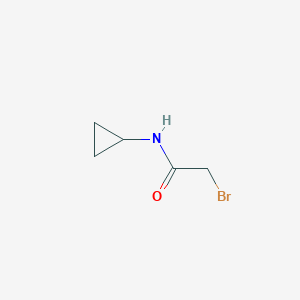

2-Bromo-N-cyclopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromoacetamide derivatives can be achieved through various methods. For instance, the photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides can produce quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones, depending on the substituents on the phenyl ring . Another method involves the KBr/K2S2O8-mediated dibromohydration of N-(2-alkynylaryl)acetamide, which proceeds under mild conditions without metal catalysis . Additionally, the tandem oxidative cyclization and neighboring group-assisted decarboxylation of 2-cyanoacetamides with α,β-unsaturated malonates can lead to the formation of 2-carbamoyl-2-cyanocyclopropanecarboxylates . These methods highlight the versatility of bromoacetamide derivatives in synthesis and the influence of neighboring groups and substituents on the outcome of the reactions.

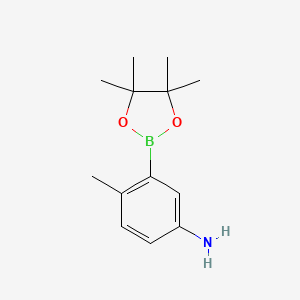

Molecular Structure Analysis

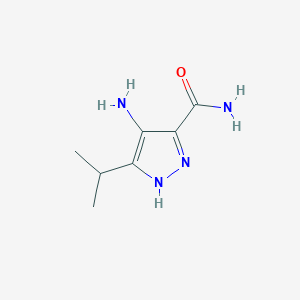

The molecular structure of bromoacetamide derivatives is characterized by the presence of a bromine atom and an acetamide group attached to a core structure, which can be a cyclopropane ring or other heterocyclic systems. The presence of electron-withdrawing or electron-donating groups can significantly affect the regioselectivity of cyclization reactions, as seen in the synthesis of quinoxalin-2-ones and spiro[cyclohexene-1,2'-imidazol]-4'-ones . The molecular structure can also influence the diastereoselectivity of reactions, as demonstrated in the synthesis of highly functionalized cyclopropanes .

Chemical Reactions Analysis

Bromoacetamide derivatives participate in various chemical reactions, including cyclization, dibromohydration, and oxidative cyclization. The cyclization reactions can be induced by photochemical means or by reagents like N-bromosuccinimide . Dibromohydration involves the addition of bromine and a hydrogen atom across a double bond, as seen in the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide . Oxidative cyclization, followed by decarboxylation, is another reaction pathway for the synthesis of cyclopropane derivatives . These reactions demonstrate the reactivity of bromoacetamide derivatives and their potential for forming complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetamide derivatives are influenced by their molecular structure. The presence of a bromine atom can increase the molecular weight and may affect the boiling and melting points of the compounds. The acetamide group can participate in hydrogen bonding, which can influence the solubility and reactivity of these compounds. The papers do not provide specific physical property data for 2-Bromo-N-cyclopropylacetamide, but the synthesis and reactivity of related compounds suggest that they are likely to have moderate to good yields and functional group tolerance, as well as the potential for high diastereoselectivity in their reactions .

Applications De Recherche Scientifique

Understanding Chemical Research in Pharmacology and Toxicology

Pharmacological Applications and Safety Profiles : Research often explores the pharmacological efficacy and safety profiles of chemical compounds, including their mechanisms of action and potential therapeutic benefits. For example, studies on bromocriptine, a dopamine agonist, highlight its role in treating conditions like type 2 diabetes, showcasing the significance of chemical compounds in medical therapies (Scranton & Cincotta, 2010).

Toxicological Assessments : The assessment of chemical toxicity, including reproductive and hematopoietic toxicity, is crucial in understanding the risks associated with chemical exposure. For instance, the toxicity of 2-bromopropane has been reviewed, emphasizing its impact on reproductive organs and bone marrow, which underscores the importance of evaluating chemical safety (Takeuchi, Ichihara, & Kamijima, 1997).

Mechanisms of Action and Therapeutic Potentials : Studies delve into the mechanisms by which chemical compounds exert their effects, offering insights into their therapeutic potentials. Research into various agents like ketamine and its clinical pharmacokinetics and pharmacodynamics in anesthesia and pain therapy reflects the ongoing efforts to understand and harness the properties of chemical compounds for medical applications (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

Exploration of New Therapeutic Avenues : The continuous search for novel applications of chemical compounds in treating various conditions, such as the exploration of beta2-adrenoceptor agonists like salbutamol for potential use in multiple sclerosis, illustrates the dynamic nature of chemical research and its potential to contribute to new therapeutic avenues (Makhlouf, Weiner, & Khoury, 2002).

Safety And Hazards

The safety information for 2-Bromo-N-cyclopropylacetamide includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

2-bromo-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGORAFRNCMUJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587865 |

Source

|

| Record name | 2-Bromo-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-cyclopropylacetamide | |

CAS RN |

77600-79-4 |

Source

|

| Record name | 2-Bromo-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)